molecular formula C11H18ClN3O2 B12071969 Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate

Katalognummer: B12071969
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: VRONWRKVSNSZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then reacted with 1-ethylpropylamine to introduce the 1-ethylpropyl group at the nitrogen atom of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The amino group at the 5-position can undergo oxidation to form nitro derivatives or reduction to form hydrazine derivatives.

    Condensation Reactions: The carboxylate group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Condensation Reactions: Catalysts like acetic acid or p-toluenesulfonic acid are often utilized.

Major Products Formed

    Substitution Reactions: Formation of 4-amino or 4-thio derivatives.

    Oxidation Reactions: Formation of nitro derivatives.

    Reduction Reactions: Formation of hydrazine derivatives.

    Condensation Reactions: Formation of imines or hydrazones.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate is unique due to the presence of the 4-chloro and 1-ethylpropyl groups, which can influence its reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Eigenschaften

Molekularformel

C11H18ClN3O2

Molekulargewicht

259.73 g/mol

IUPAC-Name

ethyl 5-amino-4-chloro-1-pentan-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H18ClN3O2/c1-4-7(5-2)15-10(13)8(12)9(14-15)11(16)17-6-3/h7H,4-6,13H2,1-3H3

InChI-Schlüssel

VRONWRKVSNSZJJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)N1C(=C(C(=N1)C(=O)OCC)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.